molecular formula C7H4Cl2N2 B109996 6-Amino-2,3-dichlorobenzonitrile CAS No. 147249-41-0

6-Amino-2,3-dichlorobenzonitrile

Cat. No. B109996
M. Wt: 187.02 g/mol
InChI Key: RYMBKSPMCKFIGN-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzonitrile is a chemical compound with the CAS Number 147249-41-0 . It has a molecular weight of 187.03 and is also known by the synonym 2-Cyano-3,4-dichloroaniline .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, involves the ammoxidation of dichlorotoluenes . This method is economical and environmentally friendly, producing high yields at lower reaction temperatures compared to other methods . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .


Molecular Structure Analysis

The IUPAC name for 6-Amino-2,3-dichlorobenzonitrile is 6-amino-2,3-dichlorobenzonitrile . Its InChI code is 1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 .


Chemical Reactions Analysis

Dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, are important organic intermediates for the production of many fine chemicals . They can be prepared via various routes, including the traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .


Physical And Chemical Properties Analysis

6-Amino-2,3-dichlorobenzonitrile is a solid at ambient temperature . It has a boiling point of 141-144 degrees Celsius .

Scientific Research Applications

Cellulose Synthesis Inhibition

6-Amino-2,3-dichlorobenzonitrile is closely related to 2,6-Dichlorobenzonitrile (DCB), which has been reported to inhibit cellulose synthesis in plants. Studies have utilized DCB to investigate the assembly and function of cellulose synthase complexes in plant cells (Debolt et al., 2007).

Herbicide Metabolism and Environmental Impact

Research has been conducted on the metabolism of 2,6-dichlorobenzonitrile, a compound structurally similar to 6-Amino-2,3-dichlorobenzonitrile, in animals like rabbits and rats. This research is significant for understanding its environmental impact and breakdown processes (Wit & van Genderen, 1966).

Biodegradation by Bacteria

The degradation and mineralization of 2,6-dichlorobenzonitrile, another closely related compound, by bacteria such as Aminobacter spp. have been studied. These bacteria can mineralize the herbicide and its metabolites, highlighting potential bioremediation applications (Sørensen et al., 2006).

Cytokinesis and Cell Development

The influence of 2,6-dichlorobenzonitrile on cytokinesis in plant cells has been a subject of study, providing insights into the cellular mechanisms affected by such chemicals. This research contributes to a broader understanding of cell development and division in plants (González-Reyes et al., 1986).

Molecular Structure and Analysis

Studies have been conducted on the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds (Tao et al., 2016).

Isotope Fractionation in Biodegradation

The carbon and nitrogen isotope fractionation during the biodegradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. has been explored. This research is essential for environmental assessments and understanding the dynamics of pesticide degradation (Reinnicke et al., 2012).

Safety And Hazards

The safety information for 6-Amino-2,3-dichlorobenzonitrile includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P271, P261, and P280 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

6-amino-2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBKSPMCKFIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dichlorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Trinka, P Slegel, J Reiter - Journal für Praktische Chemie …, 1996 - Wiley Online Library
16% haviour, as one is a benzylic amino group and the other contains an “anilino” nitrogen. Thus we decided to reduce first the more easily reducible nitro group of 2 to yield 2-amino-5, …
Number of citations: 11 onlinelibrary.wiley.com
L Mélin, E Gesner, S Attwell, OA Kharenko… - ACS …, 2021 - ACS Publications
PB1 is a bromodomain-containing protein hypothesized to act as the nucleosome-recognition subunit of the PBAF complex. Although PB1 is a key component of the PBAF chromatin …
Number of citations: 7 pubs.acs.org

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